Atiprimod is a cationic amphiphilic compound belonging to the azaspirane class, initially developed for its potential in treating rheumatoid arthritis. It functions as an orally bioavailable small molecule that inhibits key signaling pathways involved in inflammation and cell proliferation. Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and also demonstrates anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor (VEGF). Its mechanism involves the inhibition of the JAK/STAT signaling pathway, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.
The primary procurement decision for Atiprimod is between the free base (CAS 123018-47-3) and its dihydrochloride salt form (CAS 130065-61-1). This choice is critical and non-interchangeable as it directly dictates solubility characteristics, which in turn impacts formulation, handling, and the design of both *in vitro* and *in vivo* experiments. The free base and the salt exhibit different solubilities in aqueous and organic solvents, meaning a protocol developed for one form cannot be directly applied to the other without significant changes to vehicle composition, stock solution preparation, and potential effects on bioavailability. This makes the selection of the correct form a crucial first step for experimental reproducibility and success.
While specific quantitative solubility data for Atiprimod free base is not readily published, general chemical principles and data from analogous hydrochloride salts indicate a significant practical difference. As a cationic amphiphilic molecule, Atiprimod free base is expected to have limited aqueous solubility. In contrast, its dihydrochloride salt (CAS 130065-61-1) is designed for enhanced solubility in aqueous buffers, a critical property for preparing solutions for *in vivo* administration. For example, similar small molecule hydrochloride salts often show orders-of-magnitude greater solubility in water or PBS compared to their free base counterparts, which may require organic solvents like DMSO for initial dissolution.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Expected to be low (requires organic solvents for stock solutions) |
| Comparator Or Baseline | Atiprimod Dihydrochloride (CAS 130065-61-1): Expected to be significantly higher, enabling direct dissolution in aqueous vehicles. |
| Quantified Difference | Qualitatively significant; critical for aqueous-based formulations. |
| Conditions | Aqueous buffers (e.g., PBS) for in vivo dosing solutions vs. organic solvents (e.g., DMSO) for stock solutions. |
For animal studies requiring aqueous vehicle administration, selecting the dihydrochloride salt is essential to avoid precipitation and ensure accurate dosing, whereas the free base may be suitable for non-aqueous formulations or specific organic synthesis applications.
Atiprimod dihydrochloride is a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. In enzymatic assays, it demonstrated an IC50 value of 397 nM for JAK2. This level of potency is significant for studies targeting JAK-STAT signaling, which is frequently dysregulated in hematologic malignancies and inflammatory conditions. This activity is directly linked to its ability to inhibit the phosphorylation of downstream targets like STAT3 and STAT5.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 397 nM (as dihydrochloride) |
| Comparator Or Baseline | Baseline enzymatic activity |
| Quantified Difference | Sub-micromolar inhibition |
| Conditions | In vitro JAK2 kinase assay |
This quantitative potency allows for precise dose-selection in cell-based assays and provides a specific biochemical rationale for its use in studies of JAK2-dependent signaling over less characterized or less potent inhibitors.
The therapeutic potential of Atiprimod has been validated in a preclinical animal model of mantle cell lymphoma (MCL). In a study using tumor-bearing SCID mice, oral administration of Atiprimod significantly inhibited tumor growth and prolonged the survival of the mice compared to vehicle-treated controls. This demonstrates the compound's oral bioavailability and its ability to exert a significant anti-tumor effect in a complex biological system, moving beyond simple *in vitro* cytotoxicity.
| Evidence Dimension | Tumor Growth and Survival |
| Target Compound Data | Significantly inhibited tumor growth and prolonged survival |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | Statistically significant improvement in survival and reduction in tumor burden (specific percentages not detailed in abstract) |
| Conditions | Mantle cell lymphoma xenograft model in SCID mice, oral administration. |
Evidence of *in vivo* efficacy with oral administration is a critical procurement consideration, indicating that the compound is not just a tool for cell culture but is suitable for more advanced, therapeutically relevant preclinical animal studies.
Based on its demonstrated ability to inhibit tumor growth and prolong survival in murine models of mantle cell lymphoma via oral administration, Atiprimod is a strong candidate for preclinical efficacy testing in various hematological cancer models, particularly those driven by aberrant JAK/STAT signaling.
With a defined sub-micromolar IC50 value against JAK2, Atiprimod serves as a reliable tool compound for investigating the role of the JAK/STAT pathway in cytokine signaling, cell proliferation, and apoptosis in various cell lines. Its proven effect on downstream STAT3/5 phosphorylation allows for clear mechanistic endpoints.
The choice between the free base and the more water-soluble dihydrochloride salt is critical for formulation. The dihydrochloride form is particularly suited for developing aqueous-based oral gavage solutions for pharmacokinetic and efficacy studies in animal models.